molecular formula C8H14O2 B3052130 Methyl 2-heptenoate CAS No. 38693-91-3

Methyl 2-heptenoate

Cat. No.: B3052130
CAS No.: 38693-91-3
M. Wt: 142.20 g/mol
InChI Key: IQQDLHGWGKEQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-heptenoate is an organic compound with the molecular formula C8H14O2. It belongs to the class of fatty acid esters and is characterized by its ester functional group. This compound is known for its fruity odor and is used in various applications, including as a flavoring agent and in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-heptenoate can be synthesized through the esterification of heptenoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or ammonium sulfate, to facilitate the esterification process. The reaction is carried out at temperatures ranging from 50 to 70 degrees Celsius, resulting in a high yield of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where heptenoic acid and methanol are fed into the system along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-heptenoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of heptenoic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include heptenoic acid (from oxidation), heptenol (from reduction), and various substituted esters (from substitution reactions).

Scientific Research Applications

Methyl 2-heptenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-heptenoate involves its interaction with specific molecular targets and pathways. As a fatty acid ester, it can be hydrolyzed by esterases to release heptenoic acid and methanol. The released heptenoic acid can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and makes it suitable for specific applications in flavor and fragrance industries, as well as in scientific research.

Properties

CAS No.

38693-91-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl hept-2-enoate

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3

InChI Key

IQQDLHGWGKEQDS-UHFFFAOYSA-N

SMILES

CCCCC=CC(=O)OC

Canonical SMILES

CCCCC=CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-heptenoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-heptenoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-heptenoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-heptenoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-heptenoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-heptenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.